molecular formula C24H23BO3 B13407194 4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane

Cat. No.: B13407194
M. Wt: 370.2 g/mol
InChI Key: OYPZOEJUXJJNRQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is particularly notable for its applications in organic light-emitting diodes (OLEDs) and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane typically involves the reaction of 7-phenyldibenzo[b,d]furan with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Simpler boron-containing compounds.

    Substitution: Biaryl compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential in bioimaging and as a fluorescent probe.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of OLEDs and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in cross-coupling reactions where the compound serves as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane is unique due to its combination of a dibenzofuran core with a dioxaborolane group. This structural feature imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

Molecular Formula

C24H23BO3

Molecular Weight

370.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(7-phenyldibenzofuran-4-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)20-12-8-11-19-18-14-13-17(15-21(18)26-22(19)20)16-9-6-5-7-10-16/h5-15H,1-4H3

InChI Key

OYPZOEJUXJJNRQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)C=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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